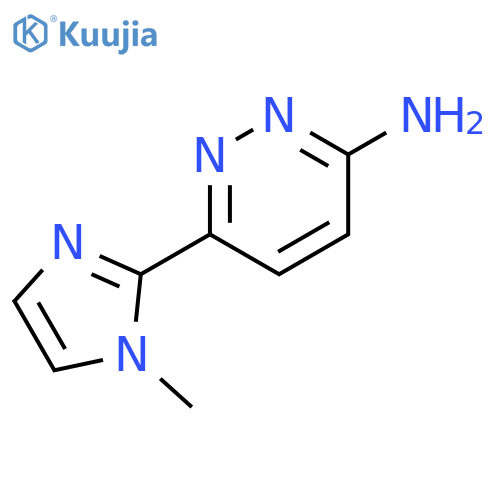

Cas no 1488923-99-4 (6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine)

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine 化学的及び物理的性質

名前と識別子

-

- 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine

-

- MDL: MFCD21277450

- インチ: 1S/C8H9N5/c1-13-5-4-10-8(13)6-2-3-7(9)12-11-6/h2-5H,1H3,(H2,9,12)

- InChIKey: VHSYGWIQDOKICA-UHFFFAOYSA-N

- SMILES: C1(N)=NN=C(C2N(C)C=CN=2)C=C1

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3083781-0.1g |

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine |

1488923-99-4 | 95.0% | 0.1g |

$466.0 | 2025-03-19 | |

| Enamine | EN300-3083781-1g |

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine |

1488923-99-4 | 90% | 1g |

$1343.0 | 2023-09-05 | |

| Aaron | AR028N99-500mg |

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine |

1488923-99-4 | 95% | 500mg |

$1464.00 | 2025-02-16 | |

| 1PlusChem | 1P028N0X-2.5g |

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine |

1488923-99-4 | 90% | 2.5g |

$3314.00 | 2024-06-20 | |

| Aaron | AR028N99-5g |

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine |

1488923-99-4 | 95% | 5g |

$5380.00 | 2025-02-16 | |

| 1PlusChem | 1P028N0X-100mg |

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine |

1488923-99-4 | 90% | 100mg |

$638.00 | 2024-06-20 | |

| Enamine | EN300-3083781-2.5g |

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine |

1488923-99-4 | 95.0% | 2.5g |

$2631.0 | 2025-03-19 | |

| Enamine | EN300-3083781-0.05g |

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine |

1488923-99-4 | 95.0% | 0.05g |

$312.0 | 2025-03-19 | |

| Enamine | EN300-3083781-5.0g |

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine |

1488923-99-4 | 95.0% | 5.0g |

$3894.0 | 2025-03-19 | |

| Enamine | EN300-3083781-5g |

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine |

1488923-99-4 | 90% | 5g |

$3894.0 | 2023-09-05 |

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine 関連文献

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

2. Book reviews

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

7. Back matter

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amineに関する追加情報

Introduction to 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine (CAS No. 1488923-99-4)

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a pyridazine core with an imidazole moiety. This molecular architecture has garnered considerable attention due to its potential in drug discovery and development. The compound, identified by its Chemical Abstracts Service (CAS) number 1488923-99-4, represents a promising scaffold for designing novel therapeutic agents. Its synthesis and applications have been the subject of extensive research, particularly in the context of addressing unmet medical needs.

The structural composition of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine includes a pyridazine ring, which is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. This core structure is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in various bioactive molecules. The presence of the 1-methyl-1H-imidazol-2-yl substituent further enhances the compound's pharmacological profile, contributing to its binding affinity and metabolic stability. Such features make it an attractive candidate for further exploration in the development of small-molecule drugs.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine. These methodologies allow researchers to predict the biological activity of compounds with remarkable accuracy, thereby expediting the drug discovery process. The compound's ability to interact with biological targets such as enzymes and receptors has been a focal point of investigation. For instance, studies have suggested that derivatives of this scaffold may exhibit inhibitory effects on certain kinases, which are implicated in various diseases including cancer.

In the context of oncology research, 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine has been explored as a potential inhibitor of tyrosine kinases. These kinases play a crucial role in signal transduction pathways that regulate cell growth and survival. By modulating their activity, compounds like this one could offer therapeutic benefits in treating malignancies. Preliminary in vitro studies have demonstrated that 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine can disrupt aberrant signaling cascades associated with tumor progression. This finding underscores its potential as a lead compound for further optimization.

The synthesis of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amino involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include condensation reactions, cyclization processes, and functional group transformations. The use of advanced catalytic systems has improved the efficiency of these synthetic routes, making them more scalable for industrial applications. Additionally, green chemistry principles have been integrated into the synthesis to minimize environmental impact, aligning with global efforts toward sustainable pharmaceutical manufacturing.

One notable aspect of 6-(1-methyl-H-imidazol-pyridazin-amino) is its solubility profile, which influences its bioavailability and formulation potential. Researchers have investigated methods to enhance its solubility through salt formation or prodrug development. These approaches aim to improve the compound's pharmacokinetic properties, ensuring better absorption and distribution within the body. Such optimizations are critical for translating preclinical findings into clinical efficacy.

The pharmacokinetic behavior of 6-(1-methyl-H-imidazol-pyridazin-amino) has been evaluated through animal models and computer simulations. These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for determining appropriate dosing regimens and predicting potential side effects. For instance, metabolic stability studies have revealed that the compound undergoes specific enzymatic degradation pathways, which can be leveraged to design more robust derivatives.

Recent clinical trials have begun to explore the therapeutic potential of compounds related to 6-(1-methyl-H-imidazol-pyridazin-amino) in human subjects. While preliminary data remains limited, these trials offer valuable insights into its safety and efficacy profiles. The results from ongoing studies are expected to provide a clearer picture of its applicability in treating specific medical conditions. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing such research from bench to bedside.

The role of computational modeling in understanding the interactions between 6-(1-methyl-H-imidazol-pyridazin-amino) and biological targets cannot be overstated. Molecular docking simulations have been employed to predict binding affinities and identify key interaction sites on target proteins. These predictions guide experimental validation and help refine lead structures for improved potency and selectivity. The integration of artificial intelligence (AI) into drug discovery workflows has further accelerated this process by enabling high-throughput virtual screening.

The future prospects for 6-(1-methyl-H-imidazol-pyridazin-amino) are promising, with ongoing research focusing on expanding its therapeutic applications beyond oncology. Investigating its potential in neurodegenerative diseases, inflammatory disorders, and infectious diseases represents an exciting avenue for exploration. Additionally, exploring structure-based drug design strategies could lead to novel analogs with enhanced pharmacological properties.

In conclusion,6-(1-methyl-H-imidazol-pyridazin-amino) (CAS No. 1488923994) stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its unique structural features combined with promising preclinical data position it as a valuable asset in the quest for new therapeutics. As research continues to uncover its full potential, this compound is poised to make significant contributions to medicine and healthcare.

1488923-99-4 (6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine) Related Products

- 1049373-71-8(N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide)

- 2228947-53-1(1-(3-bromo-4-methylthiophen-2-yl)-2-methylpropan-2-ol)

- 126979-68-8(bromo-(1-ethylpentyl)magnesium)

- 272-16-2(1,2-Benzisothiazole)

- 2228831-92-1(1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol)

- 2034537-56-7(5-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide)

- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)

- 1220030-20-5(2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)

- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)

- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)